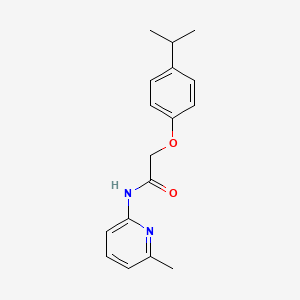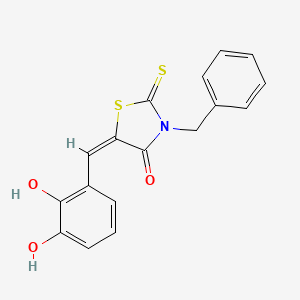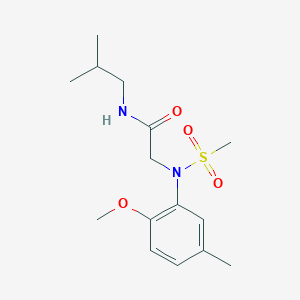
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IPMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide are related to its ability to inhibit MAO-B activity and its neuroprotective effects. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for MAO-B inhibition and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves a multi-step process starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form 2-isopropylphenol. This is followed by the reaction of 2-isopropylphenol with 6-methyl-2-pyridinecarboxylic acid to form the intermediate product, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The final step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have potential applications in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-7-9-15(10-8-14)21-11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNIKMWEWDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
